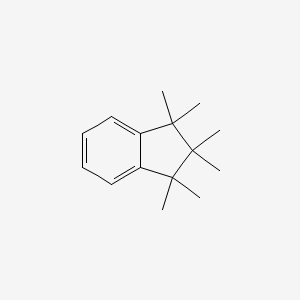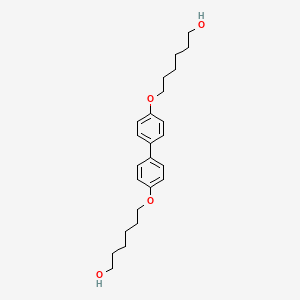
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring fused with a methoxyphenyl group and a N-methylcarbamate moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ringThe final step involves the formation of the N-methylcarbamate moiety via carbamation reactions using methyl isocyanate or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient synthesis. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
2-aminobenzothiazole: Another benzothiazole derivative with similar structural features.
Benzoxazole: A related compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
104030-05-9 |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H16N2O3S/c1-18-17(20)22-15(11-7-3-5-9-13(11)21-2)16-19-12-8-4-6-10-14(12)23-16/h3-10,15H,1-2H3,(H,18,20) |
Clé InChI |
HFMNBPYLWXBMKP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC(C1=CC=CC=C1OC)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
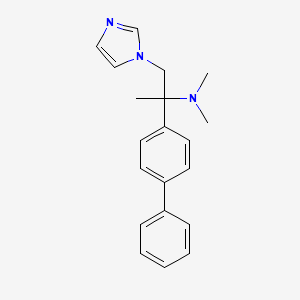
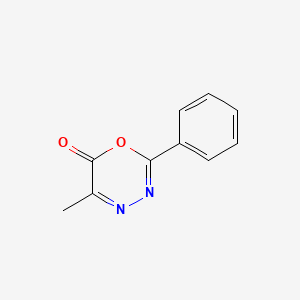
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
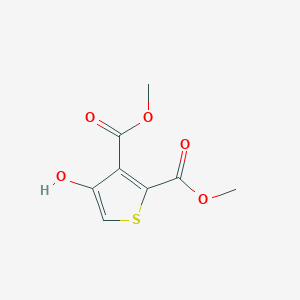
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)



